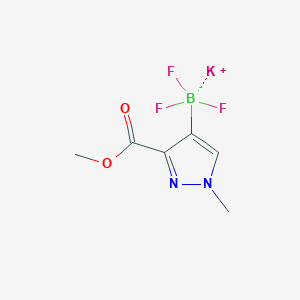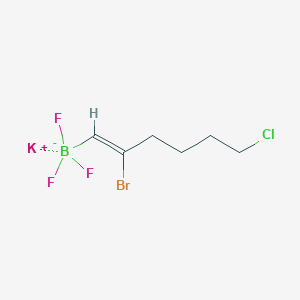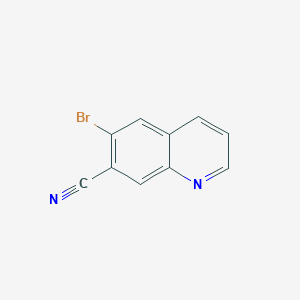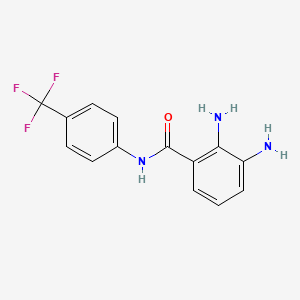
2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide is an organic compound that features both amino and trifluoromethyl functional groups. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoroacetic acid to form an acid chloride intermediate, which then reacts with the appropriate amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts, such as tetrabutylammonium bromide and triphenyl phosphite, is also explored to enhance the sustainability of the production process .
化学反应分析
Types of Reactions
2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
科学研究应用
2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
作用机制
The mechanism of action of 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biochemical pathways .
相似化合物的比较
Similar Compounds
2,3-diaminobenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-(trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the benzamide moiety, leading to distinct reactivity and uses.
Uniqueness
The unique combination of amino and trifluoromethyl groups in 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide imparts it with enhanced chemical stability, reactivity, and biological activity, distinguishing it from other similar compounds .
属性
IUPAC Name |
2,3-diamino-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)8-4-6-9(7-5-8)20-13(21)10-2-1-3-11(18)12(10)19/h1-7H,18-19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFLZNSRAUGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
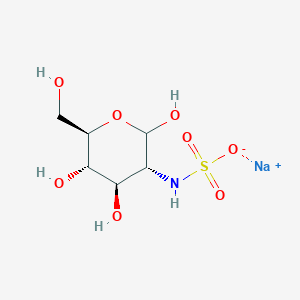
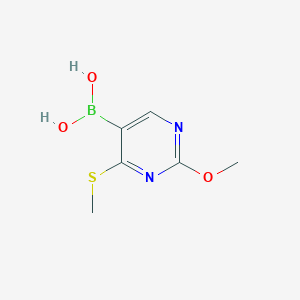
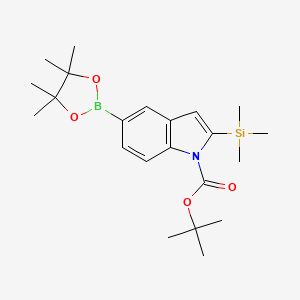
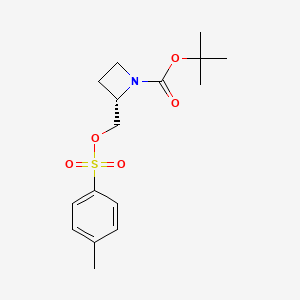
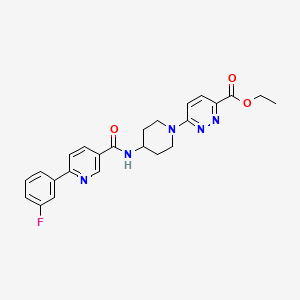
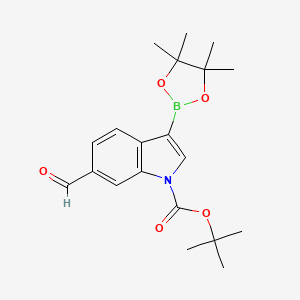

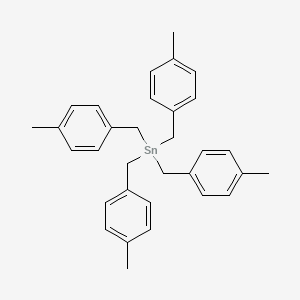
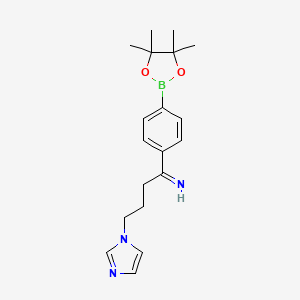
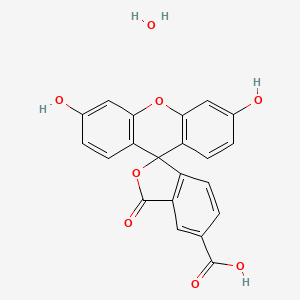
![(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid](/img/structure/B8004302.png)
